![molecular formula C25H18FN3O6S B2428404 (E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-63-8](/img/structure/B2428404.png)
(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C25H18FN3O6S and its molecular weight is 507.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a member of the thienopyridazine class, which has garnered attention for its potential biological activities, particularly in neurodegenerative diseases and enzyme inhibition. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and related case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Thienopyridazine core : Known for its role in inhibiting tau aggregation and modulating receptor activity.
- Benzo[d][1,3]dioxole moiety : Implicated in enhancing bioactivity through its interaction with various biological targets.
- Fluorophenyl group : Contributes to the compound's electronic properties and potential receptor interactions.
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Tau Aggregation :
- Enzyme Modulation :
- Receptor Interaction :
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
- Tau Inhibition : The compound exhibited significant inhibition of tau aggregation in various assays, indicating its potential as a therapeutic agent for tauopathies .
- Antidiabetic Activity : The IC50 values for α-glucosidase inhibition were reported to be favorable compared to standard drugs, suggesting its utility in managing postprandial hyperglycemia .
In Vivo Studies
Research involving animal models has provided insights into the pharmacological effects:
- Neuroprotective Effects : In rodent models of Alzheimer's disease, compounds similar to this compound showed reduced tau pathology and improved cognitive function .
Case Studies
Several case studies highlight the effectiveness of related thienopyridazine derivatives:
- Study on Cognitive Function :
- Anticonvulsant Activity :
Applications De Recherche Scientifique
Physical Properties
The compound is characterized by its unique structural features which include:
- A benzo[d][1,3]dioxole moiety that is known for its biological activity.
- A thieno[3,4-d]pyridazine core that contributes to its pharmacological properties.
Anticancer Activity
Research has indicated that compounds similar to (E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exhibit significant anticancer properties. For example:
- Mechanism of Action : These compounds have been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer cell proliferation.
- Case Study : A study demonstrated that derivatives with the benzo[d][1,3]dioxole structure exhibited IC50 values ranging from 1.54 µM to 4.52 µM against various cancer cell lines such as HepG2 and HCT116. This indicates a strong antitumor activity compared to standard chemotherapy drugs like doxorubicin.
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HepG2 | 2.38 | |
Compound B | HCT116 | 1.54 | |
Doxorubicin | HepG2 | 7.46 |
Anti-inflammatory Properties
Compounds containing the benzo[d][1,3]dioxole framework have also shown anti-inflammatory effects:
- Mechanism : They act as competitive inhibitors of cyclooxygenase (COX) enzymes.
Table 2: Biological Activities of Benzo[d][1,3]dioxole Derivatives
Activity Type | Assay Type | IC50 Range (µM) | Reference |
---|---|---|---|
COX Inhibition | Enzymatic Assay | 0.725 - 27.06 | |
Cytotoxicity | MTS Assay | CC50: 0.219 - 1.79 mM |
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- In one study involving a series of synthesized derivatives based on the benzo[d][1,3]dioxole framework, researchers observed that specific substitutions significantly enhanced biological activity against cancer cell lines.
- Another study focused on the anti-inflammatory properties demonstrated that these compounds could effectively reduce inflammation in vitro by inhibiting COX enzymes.
Analyse Des Réactions Chimiques
Hydrolysis Reactions
The ethyl ester and acrylamido groups are susceptible to hydrolysis under acidic or basic conditions:
For example, ester hydrolysis under basic conditions generates the corresponding carboxylic acid, a common strategy for modifying solubility or biological activity.
Nucleophilic Substitutions
The 4-fluorophenyl group and pyridazine ring may participate in nucleophilic aromatic substitution (NAS), though fluorine’s poor leaving-group propensity limits reactivity unless activated:
The thieno[3,4-d]pyridazine core’s electron-deficient nature enhances susceptibility to nucleophilic attack at positions adjacent to the pyridazine nitrogen .
Ring-Opening and Rearrangements
The benzo[d] dioxole moiety and pyridazine ring may undergo ring-opening under specific conditions:
Ring-opening of the benzo[d] dioxole group is particularly relevant in metabolic studies, as it mimics enzymatic degradation pathways.
Catalytic Reactions
The acrylamido double bond (E-configuration) and aromatic systems may engage in catalytic transformations:
Reaction | Catalyst | Conditions | Application |
---|---|---|---|
Hydrogenation | Pd/C, H₂ gas | Room temperature | Saturation of acrylamido double bond |
Suzuki coupling | Pd(PPh₃)₄, boronic acid | Microwave irradiation | Functionalization of the fluorophenyl group |
Hydrogenation of the acrylamido group could yield a saturated amide derivative, altering conformational flexibility.
Photochemical and Thermal Stability
The compound’s stability under light or heat is critical for storage and application:
Key Considerations
Propriétés
IUPAC Name |
ethyl 5-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O6S/c1-2-33-25(32)22-17-12-36-23(21(17)24(31)29(28-22)16-7-5-15(26)6-8-16)27-20(30)10-4-14-3-9-18-19(11-14)35-13-34-18/h3-12H,2,13H2,1H3,(H,27,30)/b10-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPZOOZEJOLNOI-ONNFQVAWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.